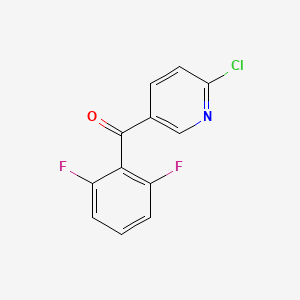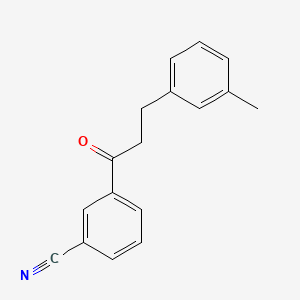
3'-Chloro-3-(3-chlorophenyl)propiophenone
概要
説明
3’-Chloro-3-(3-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12Cl2O. It is a crystalline solid that is white to light yellow in color. This compound is used as a reagent in various chemical reactions and has applications in the synthesis of other chemical compounds .
作用機序
Target of Action
Similar compounds have been shown to interact with serotonin receptors .
Mode of Action
It’s known that the compound can be used to synthesize (s)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand .
Biochemical Pathways
It’s known that the compound can be used as a reactant in the synthesis of (s)-dapoxetine, a selective serotonin reuptake inhibitor .
Result of Action
It’s known that the compound can be used as a reactant in the synthesis of (s)-dapoxetine, a selective serotonin reuptake inhibitor . This suggests that the compound may have an impact on serotonin levels in the body.
Action Environment
It’s known that the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone can be influenced by solvents and temperature .
生化学分析
Biochemical Properties
3’-Chloro-3-(3-chlorophenyl)propiophenone interacts with various enzymes, proteins, and other biomolecules. It is used in the vinylation, alkylation, and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity . The nature of these interactions is complex and depends on the specific biochemical context.
Molecular Mechanism
It is known to be involved in the synthesis of certain drugs, where it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
3’-Chloro-3-(3-chlorophenyl)propiophenone can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzonitrile with ethyl bromide in the presence of magnesium turnings and dry diethyl ether. The reaction mixture is heated under reflux and then hydrolyzed with water and hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of 3’-Chloro-3-(3-chlorophenyl)propiophenone typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3’-Chloro-3-(3-chlorophenyl)propiophenone undergoes various types of chemical reactions, including:
Reduction: It can be reduced to (S)-3-chloro-1-phenylpropanol using bio-catalyzed asymmetric reduction methods.
Common Reagents and Conditions
Phenylation: Diphenylzinc and dihydroxy bis(sulfonamide) ligand are used for the phenylation reaction.
Major Products Formed
(S)-3-chloro-1-phenylpropanol: Formed via bio-catalyzed asymmetric reduction.
1-(3-Chlorophenyl)-1-phenyl-1-propanol: Formed via phenylation with diphenylzinc.
科学的研究の応用
3’-Chloro-3-(3-chlorophenyl)propiophenone has several scientific research applications:
類似化合物との比較
Similar Compounds
3-Chloropropiophenone: A similar compound with the molecular formula C9H9ClO, used in similar types of reactions.
2’-Chloro-3-(3-chlorophenyl)propiophenone: Another similar compound with the molecular formula C15H12Cl2O, used in various chemical syntheses.
Uniqueness
3’-Chloro-3-(3-chlorophenyl)propiophenone is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in the synthesis of a wide range of chemical compounds. Its applications in asymmetric reduction and phenylation reactions highlight its versatility and importance in scientific research and industrial applications .
特性
IUPAC Name |
1,3-bis(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOMOSULKQZCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644426 | |
| Record name | 1,3-Bis(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-59-9 | |
| Record name | 1,3-Bis(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















